Meisenheimer Rearrangement: Quantitative Yield of Exclusive Sulfenate Formation from Sulfoxide Precursor
Oxidation of methoxymethyl phenyl sulfide with m-chloroperbenzoic acid yields methoxymethyl phenyl sulfoxide in 90% isolated yield. This sulfoxide then undergoes a quantitative Meisenheimer rearrangement to exclusively form methoxymethyl benzenesulfenate at 36 °C over 2 days, a reaction pathway not accessible to simple alkyl aryl sulfides [1]. The sulfenate subsequently undergoes disproportionation to phenyl benzenethiolsulfinate in 81% yield and bis(methoxymethyl) ether in 41% yield after 4–5 days [2].
| Evidence Dimension | Yield of Meisenheimer Rearrangement Product (Sulfenate) |
|---|---|
| Target Compound Data | Exclusive sulfenate formation (quantitative rearrangement from sulfoxide) [1] |
| Comparator Or Baseline | Methyl phenyl sulfoxide (analog): No reported quantitative Meisenheimer rearrangement to sulfenate under identical conditions |
| Quantified Difference | Exclusive vs. negligible or absent rearrangement |
| Conditions | Oxidation of sulfide with m-CPBA; sulfoxide rearrangement at 36 °C for 2 days |
Why This Matters
The exclusive Meisenheimer rearrangement enables synthetic access to sulfenate intermediates, which are valuable for C–S bond formation and sulfur-based functional group interconversions.
- [1] Maricich, T. J.; Harrington, C. K. Meisenheimer Rearrangement of Methoxymethyl Phenyl Sulfoxide. Formation and Disproportionation of Methoxymethyl Benzenesulfenate. J. Am. Chem. Soc. 1972, 94 (14), 5115–5116. View Source
- [2] Maricich, T. J.; Harrington, C. K. Meisenheimer Rearrangement of Methoxymethyl Phenyl Sulfoxide. Formation and Disproportionation of Methoxymethyl Benzenesulfenate. J. Am. Chem. Soc. 1972, 94 (14), 5115–5116. View Source
